molecular formula C8H14N6O5 B12692178 1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine CAS No. 50850-27-6

1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine

Cat. No.: B12692178
CAS No.: 50850-27-6
M. Wt: 274.23 g/mol
InChI Key: XEXPATDVDFKQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazocines, which are cyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine typically involves multiple steps. One common method includes the nitration of a precursor compound followed by acetylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes. These processes are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

    Biology and Medicine:

    Industry: It is utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can alter the structure and function of target molecules. These interactions are crucial for its applications in various fields.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Known for its use as an explosive and rocket propellant.

    1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine: Similar in structure but with different functional groups.

Uniqueness

1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine is unique due to its specific combination of nitro and nitroso groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that other similar compounds may not fulfill.

Properties

CAS No.

50850-27-6

Molecular Formula

C8H14N6O5

Molecular Weight

274.23 g/mol

IUPAC Name

1-(5-acetyl-3-nitro-7-nitroso-1,3,5,7-tetrazocan-1-yl)ethanone

InChI

InChI=1S/C8H14N6O5/c1-7(15)10-3-12(9-17)4-11(8(2)16)6-13(5-10)14(18)19/h3-6H2,1-2H3

InChI Key

XEXPATDVDFKQOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])C(=O)C)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.